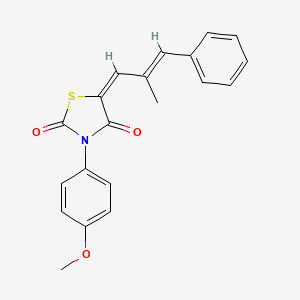

(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

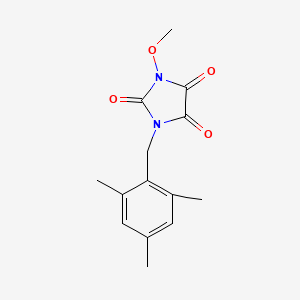

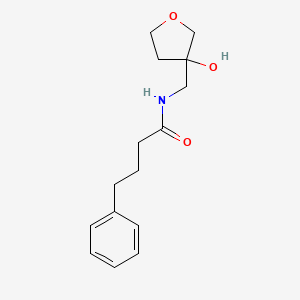

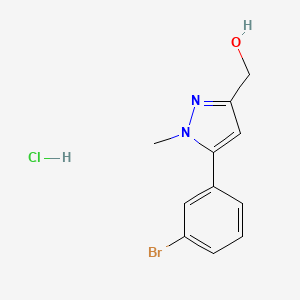

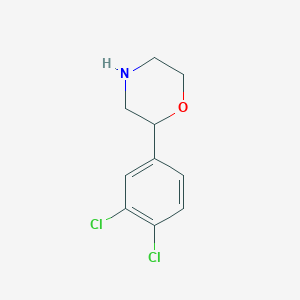

“(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine motifs have sulfur at the first position and nitrogen at the third position . The authors combined two active moieties TZD (thiazolidine-2,4-dione) and thiosemicarbazides, which contain an N–N–C(=S)–N structural fragment .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” were established using physiochemical parameters and spectral techniques .Applications De Recherche Scientifique

Pharmacophore Identification for ERK1/2 Inhibitors

Thiazolidine-2,4-dione derivatives have been studied for their potential as substrate-specific inhibitors targeting ERK1/2 in human leukemia cells. A shift in the ethoxy substitution on the phenyl ring of these compounds significantly improves their ability to inhibit cell proliferation and induce apoptosis, offering a new approach to developing ERK1/2 inhibitors (Li et al., 2009).

Anticancer and Antiproliferative Activities

Several thiazolidine-2,4-dione derivatives have exhibited anticancer properties. One study synthesized and evaluated such derivatives for their antiproliferative activity against human cancer cell lines, including leukemia and renal cancer (Izmest’ev et al., 2020). Another research focused on their application in treating various cancers, demonstrating the potential of these compounds in cancer therapy (Ashok & Vanaja, 2016).

Hypoglycemic Activity

Thiazolidine-2,4-diones have been explored for their hypoglycemic effects. Studies on analogs like rosiglitazone have shown positive results in insulin-induced adipocyte differentiation and in reducing blood sugar levels in diabetic models, suggesting their potential as therapeutic agents for diabetes (Oguchi et al., 2000).

Corrosion Inhibition

These compounds have also been investigated for their utility in corrosion inhibition. Studies demonstrate that thiazolidinedione derivatives can effectively inhibit mild steel corrosion in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2015).

Antimicrobial Activity

Research has shown that thiazolidine-2,4-dione derivatives possess antimicrobial properties. Various derivatives have been synthesized and tested for their effectiveness against pathogenic bacterial and fungal strains, showing potential as antimicrobial agents (Stana et al., 2014).

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propriétés

IUPAC Name |

(5E)-3-(4-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-14(12-15-6-4-3-5-7-15)13-18-19(22)21(20(23)25-18)16-8-10-17(24-2)11-9-16/h3-13H,1-2H3/b14-12+,18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJOCVJEXKGWMK-FBRLRESOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2374936.png)

![butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2374939.png)

![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)